molecular formula C8H6BrF2NO4S B15328247 Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate

Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate

Cat. No.: B15328247
M. Wt: 330.11 g/mol
InChI Key: SSEHZWGBAGAGEN-UHFFFAOYSA-N
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Description

Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. This particular compound is characterized by the presence of bromine, nitro, and difluoroacetate groups attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method includes the bromination of 2-thiophenecarboxylic acid, followed by nitration to introduce the nitro group. The final step involves the esterification of the carboxylic acid with ethyl difluoroacetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted thiophenes: Formed through nucleophilic substitution of the bromine atom.

    Carboxylic acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro group can facilitate interactions with nucleophilic sites, while the bromine and difluoroacetate groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl2-(5-chloro-4-nitrothiophen-2-yl)-2,2-difluoroacetate
  • Ethyl2-(5-iodo-4-nitrothiophen-2-yl)-2,2-difluoroacetate
  • Ethyl2-(5-bromo-4-aminothiophen-2-yl)-2,2-difluoroacetate

Uniqueness

Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate is unique due to the combination of bromine, nitro, and difluoroacetate groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H6BrF2NO4S

Molecular Weight

330.11 g/mol

IUPAC Name

ethyl 2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate

InChI

InChI=1S/C8H6BrF2NO4S/c1-2-16-7(13)8(10,11)5-3-4(12(14)15)6(9)17-5/h3H,2H2,1H3

InChI Key

SSEHZWGBAGAGEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(S1)Br)[N+](=O)[O-])(F)F

Origin of Product

United States

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